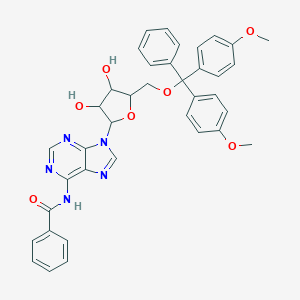

5'-DMT-Bz-rA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

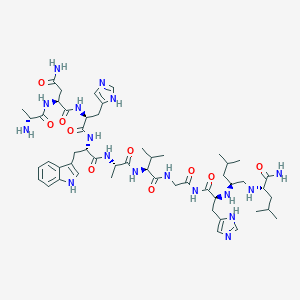

5’-DMT-Bz-rA is a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection, used in oligonucleotide synthesis . RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl) .

Synthesis Analysis

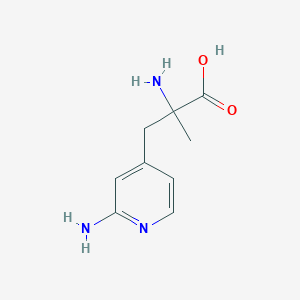

The synthesis of 5’-DMT-Bz-rA involves a multi-step reaction process . Each base has unique protecting groups designed specifically to protect the RNA during the chemical synthesis process, and produce the highest amount of full-length product .Molecular Structure Analysis

The full chemical name of 5’-DMT-Bz-rA is 5’-O- (4,4’-Dimethoxytrityl)-N6-benzoyl-2’-O-TBDMSi-adenosine-3’-O- [ (2-cyanoethyl)- (N,N-diisopropyl)]-phosphoramidite . Its molecular formula is C53H66N7O8PSi .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5’-DMT-Bz-rA are complex and can lead to the generation of impurities . The impurity profiling and analytical control of related starting materials have increased in importance .Physical And Chemical Properties Analysis

The molecular weight of 5’-DMT-Bz-rA is 673.71400 . It is a solid substance with a white to off-white color .Wissenschaftliche Forschungsanwendungen

Pharmacological and Neurological Effects

Psychedelic Properties and Potential Psychotherapeutic Effects : 5'-DMT-Bz-rA, closely related to 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is known for its psychedelic properties. Research indicates that substances like 5-MeO-DMT could have psychotherapeutic effects, potentially improving symptoms of psychiatric disorders such as post-traumatic stress disorder, depression, anxiety, and alcoholism or drug use disorder (Davis et al., 2018).

Neurogenesis and Neuronal Health : A study on 5-MeO-DMT demonstrated its ability to stimulate cell proliferation and neuronal survivability in mice, suggesting potential for treating mood disorders and enhancing neurogenesis (Lima da Cruz et al., 2018).

Biochemical and Molecular Biology Applications

In Molecular Synthesis : Research in the field of molecular biology has shown that derivatives of 5'-DMT-Bz-rA can be used in the synthesis of nucleosides and oligonucleotides. These compounds are valuable for scientific research and the development of therapeutic agents (Lakshman & Zajc, 1996).

Therapeutic Applications in Cancer Research : Non-nucleoside inhibitors of human DNA methyltransferases (DNMTs) are significant in cancer research. Compounds like 5'-DMT-Bz-rA derivatives have shown potential in inhibiting cancer cell growth, including in cancer stem cells, indicating their importance in cancer chemotherapy (Valente et al., 2014).

Wirkmechanismus

Target of Action

The compound 5’-DMT-Bz-rA, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-adenosine, is primarily used in the synthesis of cyclic di-nucleotide compounds . These cyclic di-nucleotide compounds play a crucial role in various biological processes, including cell cycle regulation and DNA damage response .

Mode of Action

5’-DMT-Bz-rA interacts with its targets by serving as an intermediate in the synthesis of cyclic di-nucleotide compounds . The compound contains a 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . This structure allows it to participate in the chemical synthesis process, contributing to the production of full-length cyclic di-nucleotide compounds .

Biochemical Pathways

The biochemical pathways affected by 5’-DMT-Bz-rA are those involved in the synthesis of cyclic di-nucleotide compounds . These compounds are crucial for various cellular processes, including cell cycle regulation and DNA damage response . The downstream effects of these pathways can have significant impacts on cellular function and health.

Pharmacokinetics

For instance, the presence of the 5’ DMT and Benzoyl (Bz) base protection could influence its absorption and distribution .

Result of Action

The primary result of 5’-DMT-Bz-rA’s action is the synthesis of cyclic di-nucleotide compounds . These compounds play a crucial role in various cellular processes, including cell cycle regulation and DNA damage response . Therefore, the action of 5’-DMT-Bz-rA can have significant impacts at the molecular and cellular levels.

Action Environment

The action of 5’-DMT-Bz-rA can be influenced by various environmental factors. For instance, the efficiency of its role in the synthesis of cyclic di-nucleotide compounds may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHBEJADZCSKCY-GONXPTGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)